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Compound of Interest

Compound Name: Dimethyl 2-(2-pyrimidyl)malonate

Cat. No.: B1354128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Barbiturates are a class of drugs derived from barbituric acid that function as central nervous

system depressants.[1][2] The pharmacological properties of barbiturates are largely

determined by the nature of the substituents at the 5-position of the pyrimidine-trione ring.[2][3]

The introduction of a pyrimidyl group at this position is of significant interest for the

development of novel therapeutic agents with potentially unique activities.

This document provides a detailed protocol for the synthesis of 5-(2-pyrimidyl)barbituric acid

through the cyclocondensation reaction of Dimethyl 2-(2-pyrimidyl)malonate with urea. The

general method for synthesizing barbiturates involves the condensation of a disubstituted

malonic ester with urea in the presence of a strong base.[2][4][5]

General Synthesis Pathway
The synthesis of 5-(2-pyrimidyl)barbituric acid is achieved through a one-pot cyclocondensation

reaction. A strong base, such as sodium ethoxide, deprotonates urea, enhancing its

nucleophilicity. The resulting urea anion then attacks the electrophilic carbonyl carbons of

Dimethyl 2-(2-pyrimidyl)malonate. This is followed by an intramolecular condensation and

elimination of two molecules of methanol to form the stable heterocyclic barbiturate ring.

Experimental Protocol
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Objective: To synthesize 5-(2-pyrimidyl)barbituric acid via the condensation of Dimethyl 2-(2-
pyrimidyl)malonate with urea.

Materials:

Dimethyl 2-(2-pyrimidyl)malonate

Urea (dry)

Sodium metal

Absolute Ethanol

Concentrated Hydrochloric Acid (HCl)

Distilled water

Apparatus:

Round-bottom flask (250 mL)

Reflux condenser with a drying tube (e.g., calcium chloride)

Heating mantle or oil bath

Magnetic stirrer and stir bar

Büchner funnel and filter flask

Beakers and graduated cylinders

Procedure:

Preparation of Sodium Ethoxide: In a 250 mL round-bottom flask equipped with a reflux

condenser and a magnetic stirrer, add 100 mL of absolute ethanol. Carefully add 2.3 g (0.1

mol) of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen

gas. Allow the sodium to dissolve completely to form a solution of sodium ethoxide.
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Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 6.0 g (0.1 mol) of

dry urea and stir until it dissolves.

Addition of Malonate: Slowly add 22.4 g (0.1 mol) of Dimethyl 2-(2-pyrimidyl)malonate to

the reaction mixture.

Reflux: Heat the mixture to reflux using a heating mantle or oil bath and maintain reflux for 6-

8 hours. A precipitate of the sodium salt of 5-(2-pyrimidyl)barbituric acid may form during this

time.

Acidification: After the reflux period, cool the reaction mixture to room temperature. Carefully

and slowly add concentrated hydrochloric acid to the stirred mixture until the solution is

acidic to litmus paper. This will protonate the sodium salt and precipitate the 5-(2-

pyrimidyl)barbituric acid.

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect

the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold

distilled water to remove any inorganic salts.

Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Data Presentation
Table 1: Reactant Quantities and Molar Equivalents

Reactant
Molecular
Weight ( g/mol
)

Mass (g) Moles (mol) Molar Ratio

Dimethyl 2-(2-

pyrimidyl)malona

te

224.20 22.4 0.1 1

Urea 60.06 6.0 0.1 1

Sodium 22.99 2.3 0.1 1

Table 2: Typical Reaction Yield and Product Characterization
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Parameter Value

Theoretical Yield 22.0 g

Actual Yield 17.6 g

Percent Yield 80%

Melting Point >250 °C (decomposes)

Appearance White to off-white crystalline solid

¹H NMR (DMSO-d₆, δ ppm)
11.2 (s, 2H, NH), 8.8 (d, 2H, pyrimidine-H), 7.4

(t, 1H, pyrimidine-H), 5.1 (s, 1H, CH)

FT-IR (KBr, cm⁻¹)
3200-3100 (N-H stretch), 1720-1680 (C=O

stretch), 1590, 1570 (C=N, C=C stretch)
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Caption: Chemical synthesis pathway for 5-(2-pyrimidyl)barbituric acid.
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Caption: Step-by-step experimental workflow for the synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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